1H-Indole-4-methanol, 6-bromo-

Overview

Description

“1H-Indole-4-methanol, 6-bromo-” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The specific compound “1H-Indole-4-methanol, 6-bromo-” is not widely documented, but it likely shares some properties with other indole derivatives .

Scientific Research Applications

Cyclometallation of Indole Derivatives

Cyclometallation research on indole derivatives, including those related to 1H-Indole-4-methanol, 6-bromo-, has shown the formation of cyclometallated compounds with indole nucleus metallated at specific positions. This research is significant for the synthesis of complex organometallic structures with potential applications in catalysis and material science. For example, the cyclometallation of gramine derivatives has led to the formation of dimeric complexes with potential utility in synthesizing carboalkoxy indole derivatives Tollari, Demartin, Cenini, Palmisano, & Raimondi, 1997.

Brominated Tryptophan Alkaloids

Investigations into brominated tryptophan alkaloids from Thorectidae sponges have identified several new brominated tryptophan derivatives, highlighting the diversity and bioactive potential of bromo-indole compounds in marine organisms. These compounds have shown activity against bacterial growth, suggesting potential applications in antimicrobial research Segraves & Crews, 2005.

Synthesis of Indoles

Research on the synthesis of indoles, particularly suitable for the synthesis of tryptamines, has demonstrated methods for generating a variety of substituted indoles, including 6-substituted derivatives. Such synthetic methodologies are crucial for the production of compounds with potential applications in medicinal chemistry and drug development Fleming & Woolias, 1979.

Histamine Antagonistic Activity

Studies on the Mediterranean tunicate Aplidium conicum have led to the discovery of conicamin, a novel indole alkaloid with histamine-antagonistic activity. This finding contributes to the understanding of the biological activities of bromo-indole compounds and their potential therapeutic applications Aiello, Borrelli, Capasso, Fattorusso, Luciano, & Menna, 2003.

Spasmolytic Activity of Indole Derivatives

The microwave-assisted synthesis of 4-indolylhexahydroquinoline derivatives has demonstrated their spasmolytic activities through calcium channel blockade. This research highlights the potential of bromo-substituted indole compounds in developing new therapeutic agents for conditions involving smooth muscle spasms El-khouly, Gündüz, Çengelli, Şimşek, Erol, Şafak, Yıldırım, & Butcher, 2013.

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These advances suggest promising future directions for the study and application of “1H-Indole-4-methanol, 6-bromo-” and other indole derivatives.

Properties

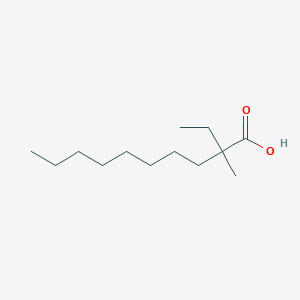

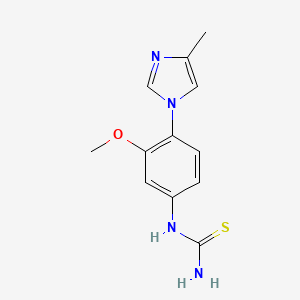

IUPAC Name |

(6-bromo-1H-indol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWZUZVLIJCAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)

![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)